Methyl propyl disulfide-d3
Description
Methyl propyl disulfide-d3 (CAS: Not explicitly provided in evidence) is a deuterated analog of methyl propyl disulfide (CAS: 2179-60-4), where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling is critical in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, as deuterium introduces distinct spectral signatures and alters kinetic properties . While the non-deuterated form is widely used in laboratory settings and chemical synthesis, the deuterated variant serves as a tracer to study reaction mechanisms, degradation pathways, and isotopic effects .
Key Properties of Methyl Propyl Disulfide (Non-Deuterated):
- Molecular Formula: C₄H₁₀S₂
- Molecular Weight: 122.25 g/mol (non-deuterated)
- Hazards: Flammable liquid (Category 3), causes serious eye irritation (Category 2A) .
Properties
Molecular Formula |
C4H10S2 |
|---|---|
Molecular Weight |
125.3 g/mol |
IUPAC Name |
1-(trideuteriomethyldisulfanyl)propane |
InChI |
InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3/i2D3 |
InChI Key |
PUCHCUYBORIUSM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SSCCC |
Canonical SMILES |
CCCSSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propyl disulfide-d3 can be synthesized through the reaction of deuterated methyl iodide with propyl thiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the deuterated disulfide compound.
Industrial Production Methods
Industrial production of this compound involves the use of deuterated precursors and controlled reaction environments to ensure high purity and yield. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl propyl disulfide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or alkoxides can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Scientific Research Applications
Methyl propyl disulfide-d3 is used in a wide range of scientific research applications:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is used to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research on its potential therapeutic effects, including antifungal activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Methyl propyl disulfide-d3 exerts its effects by interacting with cellular components, leading to mitochondrial dysfunction and apoptosis. The compound elevates calcium levels and reactive oxygen species (ROS), triggering cell death pathways. This mechanism is particularly relevant in its antifungal activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
*Deuterated compounds often share analogous hazards to their non-deuterated counterparts but may exhibit altered pharmacokinetics .
Structural and Functional Differences
- Deuterium Effects : The C-D bond in this compound is ~10% stronger than C-H, leading to slower reaction kinetics (kinetic isotope effect). This property is exploited in mechanistic studies to isolate reaction steps .
- Volatility: Deuterated disulfides generally have higher boiling points than non-deuterated versions due to increased molecular mass. For example, methyl propyl disulfide (non-deuterated) has a boiling point of ~142°C, while the deuterated form is estimated to boil at ~145–148°C .
- Spectroscopic Utility : In NMR, deuterium’s lower gyromagnetic ratio compared to hydrogen simplifies spectral interpretation by reducing signal overlap .
Metabolic and Environmental Behavior
- Deuterated compounds often exhibit slower metabolic degradation. For instance, methyl paraben-d4 (a deuterated preservative) shows delayed clearance in vivo compared to non-deuterated methyl paraben . This suggests this compound could persist longer in environmental or biological systems, necessitating specialized disposal protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
